1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Beschreibung

BenchChem offers high-quality 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIZSVUTUWPHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423620 | |

| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-56-7 | |

| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

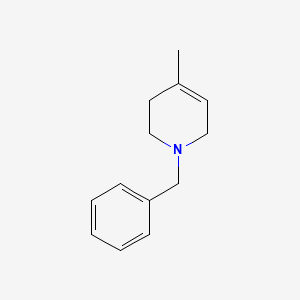

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine chemical structure

An In-depth Technical Guide to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

This guide provides a comprehensive overview of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest to researchers in neurobiology and drug development due to its structural similarity to the parkinsonian-inducing neurotoxin MPTP. This document details its chemical structure, physicochemical properties, synthesis protocols, and its biological mechanism of action.

Chemical Structure and Identification

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a tertiary amine featuring a tetrahydropyridine ring substituted with a benzyl group on the nitrogen atom and a methyl group at the 4-position of the ring.

Chemical Structure Diagram:

Caption: Chemical structure of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Physicochemical and Spectroscopic Data

Quantitative data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is summarized below.

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | PubChem[1] |

| CAS Number | 32018-56-7 | PubChem[1] |

| PubChem CID | 6421572 | PubChem[1] |

| Molecular Properties | ||

| Molecular Formula | C₁₃H₁₇N | PubChem[1] |

| Molar Mass | 187.28 g/mol | PubChem[1], ChemBK[2] |

| Exact Mass | 187.13610 Da | PubChem[1] |

| Physical Properties | ||

| Boiling Point | 270 °C | ChemBK[2] |

| Flash Point | 107 °C | ChemBK[2] |

| Density | 1.000 g/cm³ | ChemBK[2] |

| Spectroscopy | ||

| 13C NMR | Spectra available | PubChem[1] |

| GC-MS | Spectra available | PubChem[1] |

Biological Activity and Mechanism of Action

Relationship to the Neurotoxin MPTP

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin that causes irreversible parkinsonian symptoms in humans and animals.[3][4] The toxicity of MPTP is not inherent to the molecule itself but arises from its metabolic conversion in the brain.[5][6]

Metabolic Activation Pathway

The mechanism of MPTP-induced neurotoxicity is a well-established pathway that serves as a model for studying Parkinson's disease.[7][8] The process begins when the lipophilic MPTP crosses the blood-brain barrier.[5][7] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in glial cells, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[9][10] This conversion occurs via a dihydropyridinium intermediate (MPDP⁺).[3][7]

MPP⁺ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[5][11] This selective uptake leads to a high concentration of MPP⁺ within these specific neurons. Once inside, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[9][12] This inhibition disrupts ATP production, increases the formation of reactive oxygen species (ROS), and ultimately leads to the death of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][13]

A study on a closely related analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), found that it is also efficiently converted by MAO-B to its corresponding dihydropyridinium (BMDP⁺) and pyridinium (BMP⁺) ions.[14] However, BMTP was found to be non-neurotoxic in mice, suggesting that differences in pharmacokinetics or subsequent metabolic pathways prevent it from causing the neuronal damage seen with MPTP.[14]

Caption: Metabolic activation of MPTP analogs and subsequent neurotoxicity.

Experimental Protocols

Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine (Illustrative Protocol)[15]

This protocol illustrates a common strategy for forming the tetrahydropyridine ring from a piperidone.

Step 1: Formation of Tosylhydrazone (13)

-

A solution of 1-benzyl-3-methylpiperidin-4-one (10) (1995 g, 9.81 mol) in ethanol (8 L) is prepared.

-

p-Toluenesulfonyl hydrazide (1800 g, 9.67 mol) is added to the solution.

-

The resulting slurry is heated to 50 °C for 30 minutes.

-

The solution is then slowly cooled to 0 °C over 2 hours to induce crystallization.

-

The product is isolated by filtration, washed with cold ethanol, and dried under vacuum to yield the tosylhydrazone.

Step 2: Shapiro Reaction and Bromination (12)

-

The tosylhydrazone (13) (3268 g, 8.80 mol) is suspended in toluene (16 L).

-

TMEDA (4.14 kg, 35.6 mol) is added to the mixture.

-

The mixture is cooled to -40 °C.

-

n-BuLi in heptane (24%, 9.54 kg, 35.7 mol) is added over 5 hours, ensuring the internal temperature remains below -31 °C. This generates the vinyllithium intermediate.

-

The reaction mixture is then quenched by adding it to a solution of 1,2-dibromoethane (4.13 kg, 22.0 mol) in toluene (7 L) at -40 °C.

-

The final product is worked up through extraction and purification to yield rac-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine.

Caption: General workflow for the synthesis of a tetrahydropyridine via a Shapiro reaction.

Characterization Methods

Structural confirmation and purity analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine and related compounds typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons in the molecule.[16][17]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[1][16]

-

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. Chiral separation methods like SFC can be employed for enantiomeric resolution if applicable.[18]

Conclusion

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine serves as an important structural analog for studying the neurotoxic mechanisms of MPTP. While it shares the core tetrahydropyridine structure, its biological activity appears to differ significantly, making it a valuable tool for investigating the specific structural determinants of neurotoxicity. The synthesis of this and related compounds can be achieved through established organometallic reactions like the Shapiro reaction, starting from readily available piperidone precursors. A thorough understanding of its chemistry and biological interactions is crucial for researchers in the fields of neuropharmacology and medicinal chemistry.

References

- 1. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | C13H17N | CID 6421572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MPTP - Wikipedia [en.wikipedia.org]

- 6. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of MPTP toxicity [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rsc.org [rsc.org]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. pubs.acs.org [pubs.acs.org]

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine synthesis protocols

An in-depth review of the synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) requires careful consideration of its role as a chemical intermediate and its relationship to neurotoxicology research. BMTP is recognized as a precursor in the synthesis of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound known to induce symptoms of Parkinson's disease in primates, including humans. Consequently, the handling and synthesis of BMTP and related compounds are conducted under strict safety protocols, typically within specialized research settings.

This guide provides an overview of the common synthetic routes to BMTP, focusing on the chemical principles and methodologies reported in scientific literature. The information is intended for an audience of researchers and drug development professionals with a strong background in synthetic organic chemistry and an understanding of appropriate safety measures for handling potentially hazardous materials.

Core Synthetic Strategies

The synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine generally involves the formation of the tetrahydropyridine ring, followed by N-benzylation, or the construction of the ring system with the benzyl group already in place. The most prevalent methods involve the reaction of a pre-formed piperidine precursor or the cyclization of an acyclic amine.

Method 1: Reductive Amination of a Ketone Precursor

One common approach involves the reductive amination of 4-methyl-1-benzyl-piperidin-4-ol. This method typically proceeds via dehydration of the tertiary alcohol to form the tetrahydropyridine double bond, followed by the introduction of the N-benzyl group if not already present.

Experimental Protocol:

A solution of 4-methyl-1-benzyl-piperidin-4-ol in a suitable solvent such as toluene is treated with a dehydrating agent, for instance, p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the desired tetrahydropyridine. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

Method 2: Cyclization of an Acyclic Precursor

Another established route involves the cyclization of an appropriate acyclic aminoalkene. This strategy builds the heterocyclic ring from a linear starting material.

Experimental Protocol:

An N-benzyl protected aminoalkene, such as N-benzyl-N-(4-methylpent-3-en-1-yl)amine, can be induced to cyclize in the presence of a suitable electrophilic reagent. For example, treatment with an acid catalyst can promote an intramolecular hydroamination reaction. The reaction conditions, including solvent, temperature, and catalyst, are critical for achieving good yields and selectivity. Work-up and purification steps are analogous to those described in the first method.

Quantitative Data Summary

The efficiency of these synthetic routes can vary significantly based on the specific reagents and conditions employed. The following table summarizes representative quantitative data from published literature.

| Method | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 4-methyl-1-benzyl-piperidin-4-ol | p-toluenesulfonic acid, Toluene | 4-8 | 110 (reflux) | 75-85 |

| 2 | N-benzyl-N-(4-methylpent-3-en-1-yl)amine | Acid catalyst (e.g., H2SO4) | 6-12 | 80-100 | 60-70 |

Visualizing the Synthetic Workflow

To better understand the sequence of operations in a typical synthesis, a generalized workflow diagram is provided below. This illustrates the key stages from starting materials to the final purified product.

Caption: Generalized workflow for the synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Logical Relationship of Synthesis Methods

The choice of synthetic method often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the logical relationship between the two primary synthetic strategies discussed.

Caption: Logical relationship between synthetic strategies for BMTP.

It is imperative to reiterate that the synthesis and handling of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls to prevent exposure. The neurotoxic potential of its derivatives necessitates a rigorous approach to safety and containment.

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMT). This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and explores its relationship to biologically active structural analogs.

Core Physicochemical Properties

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound. Its core properties are summarized below. It is important to note that while some data are from direct measurements, others are predicted or derived from structurally similar compounds, which is indicated where applicable.

Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| IUPAC Name | 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | [1] |

| CAS Number | 32018-56-7 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇N | [1][2][3] |

| Molecular Weight | 187.28 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CCN(CC1)CC2=CC=CC=C2 | [1] |

Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

| Boiling Point | 270 °C | At standard pressure. | [3] |

| Density | 1.000 g/cm³ | - | [3] |

| Flash Point | 107 °C | - | [3] |

| pKa | 7.08 ± 0.40 | Predicted value for a structurally similar compound (Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate). | [4] |

| Solubility | Soluble in ether, chloroform, ethanol | Data for a structurally similar compound. | [4] |

| Appearance | Liquid | Data for a structurally similar compound. | [4] |

Experimental Protocols

Detailed experimental protocols for determining the specific properties of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine are not widely published. However, standard methodologies for synthesis and characterization can be applied.

General Synthetic Protocol

The synthesis of N-benzyl tetrahydropyridines can be achieved through several established routes. A common method involves the N-alkylation of a corresponding tetrahydropyridine precursor with a benzyl halide. The logical workflow for a potential synthesis is outlined below.

Methodology:

-

Preparation: The precursor, 4-methyl-1,2,3,6-tetrahydropyridine, is dissolved in a suitable aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is added portion-wise to deprotonate the secondary amine, forming the corresponding anion.

-

Alkylation: Benzyl bromide is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to allow for complete N-alkylation[5].

-

Quenching & Extraction: The reaction is carefully quenched with water. The organic product is extracted into a non-polar solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification & Analysis: The solvent is removed under reduced pressure. The resulting crude product is purified using flash column chromatography. The purity and identity of the final compound are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Property Determination

-

Boiling Point: Determined using a distillation apparatus at atmospheric pressure or under reduced pressure, with the temperature and pressure recorded.

-

Density: Measured using a calibrated pycnometer or a digital density meter at a specified temperature.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and assess purity.

-

Mass Spectrometry: GC-MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

-

Solubility: Assessed qualitatively by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO) and observing its dissolution at a specific temperature.

Biological Context and Potential Signaling Pathways

While no specific biological signaling pathways have been documented for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, its structure is highly analogous to the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is known to induce a Parkinson's-like syndrome by selectively destroying dopaminergic neurons[6][7]. Understanding the MPTP neurotoxicity pathway is therefore critical for predicting the potential biological activities and toxicological profile of its analogs.

The key steps in MPTP-induced neurotoxicity are:

-

Systemic Entry: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier[8][9].

-

Metabolic Activation: Within the brain, MPTP is metabolized by the enzyme Monoamine Oxidase B (MAO-B), primarily in astrocytes, to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺)[6][7].

-

Selective Uptake: MPP⁺ is then selectively transported into dopaminergic neurons via the dopamine transporter (DAT)[7][10].

-

Mitochondrial Inhibition: Inside the neuron, MPP⁺ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain[7][8].

-

Cell Death: This inhibition leads to a catastrophic failure of ATP production, an increase in oxidative stress from free radicals, and ultimately, apoptotic cell death of the neuron[7][9].

Given its structural similarity, it is plausible that 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine could interact with some of the same biological targets, such as MAO-B or the dopamine transporter. However, studies on the closely related analog 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) found it to be non-neurotoxic, despite being metabolized by MAO-B[11]. This suggests that subtle structural changes, such as the replacement of a phenyl with a benzyl group, can significantly alter the compound's toxicokinetic and toxicodynamic properties, possibly by affecting its rate of metabolism or its ability to be transported by DAT and inhibit Complex I. Further research is required to elucidate the specific biological activity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

References

- 1. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | C13H17N | CID 6421572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine , 98% , 32018-56-7 - CookeChem [cookechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MPTP - Wikipedia [en.wikipedia.org]

- 8. MPTP’s Pathway of Toxicity Indicates Central Role of Transcription Factor SP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

CAS Number: 32018-56-7

This technical guide provides a comprehensive overview of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, spectral analysis, and potential biological significance, with a focus on its relationship to neuroactive compounds.

Chemical and Physical Properties

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a tertiary amine with a tetrahydropyridine core structure. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 32018-56-7 | [1][2] |

| Molecular Formula | C₁₃H₁₇N | [2] |

| Molecular Weight | 187.28 g/mol | [2] |

| IUPAC Name | 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | [2] |

Synthesis

One plausible synthetic approach involves the condensation of benzylamine with a suitable 4-methyl-substituted C5 synthon, followed by cyclization and reduction steps. A general workflow for the synthesis of substituted tetrahydropyridines is outlined below.

References

- 1. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | C13H17N | CID 6421572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the plausible biological activity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Due to the limited direct research on this specific molecule, this guide leverages extensive data from its close structural analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (also known as 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine or MBzTP), to infer its likely pharmacological profile. The primary focus is on its interaction with the monoaminergic system, particularly its role as a substrate for Monoamine Oxidase B (MAO-B) and the subsequent effects of its metabolites on the dopamine transporter and mitochondrial function. This document outlines key experimental protocols and presents quantitative data from analogue studies to serve as a foundational resource for future research and development.

Introduction

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine belongs to the tetrahydropyridine class of compounds, which has garnered significant interest in neuropharmacology. This interest is largely due to the structural similarity of some of its members to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely used to model Parkinson's disease in preclinical studies. Understanding the structure-activity relationships within this class is crucial for the development of novel therapeutics targeting neurological disorders. This guide will explore the anticipated biological activities of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, drawing parallels from its well-studied analogue, MBzTP.

Interaction with Monoamine Oxidase B (MAO-B)

Based on studies of its analogue MBzTP, 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is predicted to be a substrate for Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters. The interaction of tetrahydropyridine derivatives with MAO-B is a critical determinant of their biological effects.

Metabolic Pathway

The enzymatic oxidation of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine by MAO-B is expected to proceed through a two-step process, analogous to the metabolism of MPTP and MBzTP. This process leads to the formation of a dihydropyridinium intermediate, which is then further oxidized to a pyridinium metabolite.

Caption: Predicted metabolic pathway of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Dopaminergic System Modulation

The pyridinium metabolite of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is anticipated to interact with the dopamine transporter (DAT). The affinity for DAT is a crucial factor in the potential neurotropic effects of this class of compounds.

Dopamine Transporter Binding

Studies on the pyridinium metabolite of MBzTP have shown competitive inhibition of the dopamine transporter.[1] This suggests that the pyridinium derivative of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine would also act as a DAT inhibitor.

| Compound Analogue | Target | Assay Type | Ki (μM) |

| 1-methyl-4-benzylpyridinium | Dopamine Transporter | Competitive Binding | 21[1] |

Table 1: Dopamine Transporter Inhibition Data for the Pyridinium Metabolite of an Analogue.

Mitochondrial Effects

The pyridinium metabolites of tetrahydropyridine derivatives are known to affect mitochondrial function. This is a key mechanism behind the neurotoxicity of MPTP.

Inhibition of Mitochondrial Respiration

The pyridinium metabolite of MBzTP has been shown to inhibit mitochondrial respiration, although to a lesser extent than the toxic metabolite of MPTP, MPP+.[1] It is plausible that the pyridinium metabolite of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine would exhibit similar, likely modest, inhibitory effects on mitochondrial complex I.

Neurotoxicity Profile

A significant finding for the analogue MBzTP is its lack of neurotoxicity in mouse models, even at high doses.[2] This is in stark contrast to MPTP. The reduced neurotoxicity is attributed to the inefficient conversion of the dihydropyridinium intermediate to the pyridinium species and its subsequent oxidative degradation.[1] It is therefore hypothesized that 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine would also be non-neurotoxic.

Caption: Comparative logic of MPTP vs. predicted 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine metabolism and neurotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, based on established protocols for its analogues.

Monoamine Oxidase B (MAO-B) Activity Assay

This protocol describes a fluorometric assay to determine the MAO-B inhibitory activity of a test compound.

-

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a MAO substrate.

-

Materials:

-

MAO-B enzyme preparation

-

Test compound (1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine)

-

MAO-B specific substrate (e.g., benzylamine or tyramine)

-

Horseradish peroxidase (HRP)

-

A fluorometric probe (e.g., Amplex Red)

-

MAO-B specific inhibitor for control (e.g., selegiline)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the MAO-B enzyme to each well.

-

Add the test compound dilutions or control inhibitor to the wells.

-

Pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the MAO substrate, HRP, and fluorometric probe.

-

Measure the fluorescence intensity kinetically over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value for the test compound.

-

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of the pyridinium metabolite for DAT.

-

Principle: This assay measures the displacement of a radiolabeled DAT ligand by the test compound in a membrane preparation rich in DAT.

-

Materials:

-

Rat striatal membranes (or cells expressing DAT)

-

Radioligand (e.g., [³H]WIN 35,428)

-

Pyridinium metabolite of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

-

Known DAT inhibitor for non-specific binding (e.g., cocaine)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of the pyridinium metabolite.

-

In assay tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), unlabeled DAT inhibitor (for non-specific binding), or the test compound dilution.

-

Incubate at room temperature for a defined period.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding and determine the IC₅₀, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

-

Assessment of Neurotoxicity in Mice

This protocol describes an in vivo method to evaluate the potential neurotoxic effects of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

-

Principle: The compound is administered to mice, and the integrity of the nigrostriatal dopaminergic system is assessed by measuring striatal dopamine levels and the number of dopaminergic neurons in the substantia nigra.

-

Materials:

-

C57BL/6 mice

-

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

-

MPTP (as a positive control for neurotoxicity)

-

High-performance liquid chromatography (HPLC) with electrochemical detection

-

Tyrosine hydroxylase (TH) antibody for immunohistochemistry

-

-

Procedure:

-

Administer the test compound to mice via a chosen route (e.g., intraperitoneal injection) over a specified dosing regimen.

-

Include a vehicle control group and an MPTP-treated group.

-

After a set period, euthanize the animals and dissect the striata and midbrain.

-

For biochemical analysis, homogenize the striata and measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC.

-

For histological analysis, fix the midbrain, section it, and perform immunohistochemistry for tyrosine hydroxylase to quantify the number of dopaminergic neurons in the substantia nigra pars compacta.

-

Conclusion

While direct experimental data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is currently unavailable, the extensive research on its close analogue, MBzTP, provides a strong foundation for predicting its biological activity. It is likely to be a non-neurotoxic substrate of MAO-B, with its primary metabolite acting as a weak inhibitor of the dopamine transporter and mitochondrial respiration. The experimental protocols detailed in this guide offer a clear roadmap for the empirical validation of these predicted activities. Further research into this compound and its derivatives could yield valuable insights for the development of novel neuropharmacological agents.

References

An In-depth Technical Guide to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine scaffold represents a class of compounds with significant potential in neuropharmacology and medicinal chemistry. As analogs of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), these derivatives have been investigated for their differential effects on the central nervous system. Notably, the substitution of a benzyl group for the phenyl moiety at the 1-position dramatically alters the toxicological profile, with certain analogs demonstrating a lack of neurotoxicity and potential for neuroprotective or other therapeutic activities. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of this compound class, supported by detailed experimental protocols and data analysis.

Introduction

The tetrahydropyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces Parkinsonism in humans and primates has spurred extensive research into its analogs to understand the mechanisms of dopaminergic neurotoxicity and to develop novel therapeutic agents.[1] The 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine derivatives are of particular interest due to the structural similarity to MPTP, yet they exhibit distinct biological profiles. Understanding the nuances of their synthesis and pharmacological effects is crucial for the development of new central nervous system (CNS) agents.

Synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine Derivatives

The synthesis of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and its analogs can be achieved through several synthetic routes. A common strategy involves the construction of a substituted piperidinone precursor followed by modification to introduce the tetrahydropyridine double bond.

General Synthetic Pathway

A practical and scalable synthesis for a closely related analog, (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, has been developed, which can be adapted for the synthesis of the title compounds.[2] The key steps involve the formation of a tosylhydrazone from 1-benzyl-3-methylpiperidin-4-one, followed by a Shapiro reaction to generate the vinyl lithium species, which is then quenched to yield the tetrahydropyridine.

Caption: General synthesis scheme for a 1-benzyl-3-methyl-tetrahydropyridine analog.

Detailed Experimental Protocol: Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine

This protocol is adapted from a reported kilogram-scale synthesis and can be modified for other derivatives.[2]

Step 1: Synthesis of rac-(E)-N′-(1-benzyl-3-methylpiperidin-4-ylidene)-4-methylbenzenesulfonohydrazide

To a solution of 1-benzyl-3-methylpiperidin-4-one (1995 g, 9.81 mol) in ethanol (8 L), p-toluenesulfonyl hydrazide (1800 g, 9.67 mol) is added. The resulting slurry is heated to 50 °C for 30 minutes. The solution is then slowly cooled to 0 °C over 2 hours to facilitate crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the tosylhydrazone.

Step 2: Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine

Tetramethylethylenediamine (TMEDA) (4.14 kg, 35.6 mol) is added to a suspension of the tosyl hydrazone (3268 g, 8.80 mol) in toluene (16 L). The mixture is cooled to -40 °C. A 24% solution of n-butyllithium (n-BuLi) in heptane (9.54 kg, 35.7 mol) is added over 5 hours, maintaining the internal temperature below -31 °C. The reaction mixture is stirred for an additional hour at -35 °C. The reaction is then quenched with a solution of bromine in toluene. After workup, the crude product is purified to yield rac-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine.

Pharmacological Profile

The pharmacological activity of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine derivatives is largely influenced by the nature of the substituents on the nitrogen and at the 4-position of the tetrahydropyridine ring. A key analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has been studied as a non-neurotoxic analog of MPTP.[3]

Monoamine Oxidase (MAO) Inhibition

Like MPTP, some tetrahydropyridine derivatives are substrates for monoamine oxidase B (MAO-B). The metabolism of BMTP by MAO-B has been shown to be an efficient process, leading to the formation of the corresponding 2,3-dihydropyridinium intermediate (BMDP+), which is further oxidized to the 4-benzyl-1-methylpyridinium ion (BMP+).[3] However, despite this metabolic activation, BMTP does not exhibit the neurotoxicity seen with MPTP, suggesting that pharmacokinetic factors or alternative metabolic pathways may play a role in its lack of toxicity.[3]

Caption: Metabolic pathway of BMTP by MAO-B.

Neuroprotective and Anticonvulsant Activities

While direct evidence for the neuroprotective effects of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine is limited, related N-benzyl substituted compounds have shown promise. For instance, N-benzyl-2-acetamidopropionamide derivatives have demonstrated potent anticonvulsant activities.[4] Furthermore, other benzyl derivatives have been investigated for their neuroprotective capabilities in various models of neuronal injury.[5]

Other Biological Activities

Derivatives of the tetrahydropyridine and dihydropyridine scaffold have been explored for a wide range of biological activities, including:

-

Antihypertensive agents: As analogs of nifedipine, some 1,4-dihydropyridines exhibit calcium channel blocking activity.[6]

-

Antiprotozoal agents: Certain 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts have shown activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[7]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on their structural features.

-

Substitution on the Nitrogen: The N-benzyl group appears to be a key determinant in reducing or eliminating the neurotoxicity observed with the N-methyl-4-phenyl analog (MPTP).

-

Substitution at the 4-position: The nature of the substituent at the 4-position of the tetrahydropyridine ring significantly influences the pharmacological profile. For example, a benzyl group at this position in BMTP results in a non-neurotoxic compound.[3]

-

Substitution on the Benzyl Ring: Modifications to the phenyl ring of the benzyl group can modulate activity. For instance, in a series of tetrahydropyridine-based MAO inhibitors, the presence of electron-withdrawing or -donating groups on the phenyl rings influenced the selectivity for MAO-A versus MAO-B.[8]

Quantitative Data

Quantitative data for 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine derivatives are not widely available in the literature. However, data from related tetrahydropyridine and dihydropyridine analogs can provide insights into the potential potency and efficacy of this class of compounds.

Table 1: MAO Inhibitory Activity of Selected Tetrahydropyridine Analogs [8]

| Compound | Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| 4l | 4-Fluorophenylamino, 2,6-bis(4-trifluoromethylphenyl) | 0.40 ± 0.05 | >100 |

| 4n | 4-Methoxyphenylamino, 2,6-bis(4-chlorophenyl) | >100 | 1.01 ± 0.03 |

| Clorgyline | (Standard) | 0.0045 ± 0.0003 | - |

| L-Deprenyl | (Standard) | - | 0.0196 ± 0.001 |

Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in Mice (i.p.) [4]

| Compound | Substituent at C(3) | MES ED₅₀ (mg/kg) |

| 18 | Methoxy | 8.3 |

| 19 | Ethoxy | 17.3 |

| (R)-18 | Methoxy | 4.5 |

| (S)-18 | Methoxy | >100 |

| Phenytoin | (Standard) | 6.5 |

Key Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to screen for MAO-B inhibitory activity.[9][10]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., tyramine or benzylamine)

-

Developer

-

Fluorescent Probe (e.g., OxiRed™ Probe)

-

Test compounds and positive control (e.g., Selegiline)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare working solutions of the test inhibitors and the positive control (Selegiline) at 10x the desired final concentration in MAO-B Assay Buffer.

-

Add 10 µL of the test inhibitor, positive control, or buffer (for enzyme control) to the appropriate wells of a 96-well plate.

-

Prepare the MAO-B enzyme solution by diluting the enzyme stock in MAO-B Assay Buffer.

-

Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37 °C.

-

Prepare the substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer.

-

Add 40 µL of the substrate solution to each well to initiate the reaction.

-

Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37 °C.

-

Calculate the reaction rate for each well and determine the percent inhibition for each test compound.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for in vitro MAO-B inhibition assay.

In Vitro Neuroprotection Assay against MPP⁺-induced Toxicity

This assay evaluates the ability of test compounds to protect neuronal cells from the toxicity induced by MPP⁺, the active metabolite of MPTP.[1]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

MPP⁺ iodide

-

Test compounds

-

Cell viability reagent (e.g., MTT or resazurin)

-

96-well cell culture plates

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a predetermined pre-incubation period (e.g., 1-2 hours).

-

Introduce MPP⁺ to the wells (except for the vehicle control wells) at a concentration known to induce significant cell death (e.g., 1-2 mM).

-

Incubate the plate for 24-48 hours at 37 °C in a CO₂ incubator.

-

Assess cell viability by adding the cell viability reagent and incubating for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the concentration of the test compound that provides 50% protection (EC₅₀).

Conclusion

The 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine scaffold holds considerable promise for the development of novel CNS-active agents. The departure from the neurotoxic profile of MPTP, as exemplified by the non-neurotoxic analog BMTP, opens avenues for exploring these compounds for neuroprotective, anticonvulsant, and other therapeutic applications. Further research focusing on a systematic exploration of the structure-activity relationships, particularly through the synthesis and screening of a diverse library of derivatives, will be instrumental in unlocking the full therapeutic potential of this chemical class. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the understanding and application of these intriguing molecules.

References

- 1. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data Analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with detailed experimental protocols for their acquisition.

Molecular Structure and Properties

-

IUPAC Name: 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine

-

Molecular Formula: C₁₃H₁₇N[1]

-

Molecular Weight: 187.28 g/mol [1]

-

CAS Number: 32018-56-7

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.40 | Singlet | 1H | Olefinic proton (-C=CH-) |

| ~ 3.60 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 2.90 - 3.10 | Multiplet | 2H | Allylic protons (-N-CH₂-C=) |

| ~ 2.40 - 2.60 | Multiplet | 2H | Protons adjacent to nitrogen (-N-CH₂-CH₂) |

| ~ 2.20 - 2.30 | Multiplet | 2H | Allylic protons (-CH₂-C=) |

| ~ 1.70 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR (Carbon-13) NMR Data (Partially from PubChem and Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Aromatic quaternary carbon (C₆H₅) |

| ~ 129 | Aromatic CH (C₆H₅) |

| ~ 128 | Aromatic CH (C₆H₅) |

| ~ 127 | Aromatic CH (C₆H₅) |

| ~ 120 | Olefinic quaternary carbon (-C=CH-) |

| ~ 118 | Olefinic CH (-C=CH-) |

| ~ 62 | Benzyl carbon (-CH₂-Ph) |

| ~ 55 | Methylene carbon adjacent to nitrogen (-N-CH₂) |

| ~ 50 | Methylene carbon adjacent to nitrogen (-N-CH₂) |

| ~ 28 | Allylic methylene carbon (-CH₂-C=) |

| ~ 23 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 187 | Molecular ion [M]⁺[1] |

| 172 | [M - CH₃]⁺[1] |

| 91 | Tropylium ion [C₇H₇]⁺ (from cleavage of the benzyl group) |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| 1650 - 1630 | Medium | C=C stretch (tetrahydropyridine ring) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1120 - 1080 | Medium | C-N stretch |

| 740 - 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted benzene) |

| 690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy (e.g., 70 eV) to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: Perform a background scan to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

References

The Enigmatic Profile of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Non-Neurotoxic Analogue in a Neurotoxic Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) presents a fascinating case study in neuropharmacology. As a close structural analogue of the potent parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), BMTP would be predicted to exhibit similar neurotoxic properties. However, extensive research has demonstrated that BMTP is surprisingly non-neurotoxic in vivo. This guide delves into the core scientific investigations surrounding BMTP, presenting a comprehensive overview of its metabolic fate, a comparative analysis of its neurochemical effects against MPTP, and the prevailing hypotheses for its lack of neurotoxicity. Detailed experimental protocols for the assessment of such compounds are also provided to facilitate further research in this area. The evidence suggests that while the oxidized metabolite of BMTP is indeed toxic to dopaminergic neurons, pharmacokinetic factors likely prevent it from reaching its target in sufficient concentrations in vivo.

Comparative Neurochemical Effects: BMTP vs. MPTP

The primary indicator of the neurotoxic potential of MPTP and its analogues is the extent of dopamine depletion in the striatum. Comparative studies have starkly highlighted the difference in in vivo effects between BMTP and MPTP.

Table 1: Comparative Effects of MPTP and BMTP on Striatal Dopamine Levels in C57BL/6 Mice

| Compound | Dosing Regimen | Striatal Dopamine Depletion (%) | Reference |

| MPTP | 2 x 40 mg/kg s.c. | ~80% | [1] |

| MPTP | 4 x 20 mg/kg i.p. at 2-hr intervals | Severe and persistent depletion | [2] |

| MPTP | 30 mg/kg/day for 5 days | 40-50% | [3] |

| BMTP | Up to 10x the dose of MPTP causing 85% dopamine depletion | Not neurotoxic | [4] |

Note: The study by Naiman et al. (1990) did not provide a specific percentage for BMTP's lack of effect, but stated it was not neurotoxic at doses significantly higher than a highly toxic dose of MPTP.

The Metabolic Pathway: A Tale of Two Analogues

The neurotoxicity of MPTP is contingent upon its bioactivation. This process, catalyzed by monoamine oxidase B (MAO-B), converts the lipophilic MPTP into its toxic, positively charged metabolite, 1-methyl-4-phenylpyridinium (MPP+). BMTP undergoes a similar metabolic transformation.

With the aid of purified beef liver MAO-B, BMTP is efficiently and quantitatively converted to its corresponding 2,3-dihydropyridinium intermediate (BMDP+), which is then further, albeit incompletely, oxidized to the 4-benzyl-1-methylpyridinium ion (BMP+).[4] While BMP+ demonstrates neurotoxicity when directly administered, the parent compound BMTP does not exhibit this effect in vivo.[4] This suggests that factors such as pharmacokinetics or alternative metabolic routes are responsible for the lack of neurotoxicity of BMTP.[4]

Mechanism of Action of the Toxic Metabolite

The neurotoxic effects of MPP+ are initiated by its selective uptake into dopaminergic neurons via the dopamine transporter (DAT). Once inside, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS), which ultimately triggers cell death. Although BMP+ is also toxic when directly administered to the brain, its affinity for the dopamine transporter and its in vivo distribution are not well-characterized and are likely key to understanding the non-neurotoxicity of its parent compound.

Experimental Protocols

To assess the neurotoxic potential of compounds like BMTP, a well-defined experimental workflow is crucial. The following protocol is a synthesis of established methods for inducing and evaluating MPTP-induced neurotoxicity in mice, which serves as the benchmark for comparison.

4.1. Animal Model

-

Species: Mouse

-

Strain: C57BL/6 (known for its high sensitivity to MPTP)[3]

-

Age: Young adult (e.g., 8-10 weeks)

-

Housing: Standard housing conditions with ad libitum access to food and water.

4.2. Dosing Regimen

A variety of dosing regimens for MPTP have been established to model different aspects of Parkinson's disease. A common sub-acute protocol is as follows:

-

Compound: MPTP hydrochloride, dissolved in sterile saline.

-

Dose: 20 mg/kg (free base) administered intraperitoneally (i.p.).[2]

-

Frequency: Four injections at 2-hour intervals for one day.[2]

-

Control Group: Administered with an equivalent volume of sterile saline.

4.3. Post-Treatment Evaluation

-

Timeline: Animals are typically sacrificed 7 to 21 days post-injection to allow for the full development of the dopaminergic lesion.[3]

-

Neurochemical Analysis:

-

Striatal tissue is dissected and flash-frozen.

-

Dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Immunohistochemistry:

-

Brains are fixed, sectioned, and stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

-

-

Behavioral Analysis:

-

Motor function can be assessed using tests such as the rotarod, pole test, and open-field test to measure coordination, bradykinesia, and spontaneous activity, respectively.

-

Conclusion and Future Directions

The case of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) underscores the subtle structure-activity relationships that govern neurotoxicity. While it undergoes a similar metabolic activation pathway to the potent neurotoxin MPTP, its lack of in vivo toxicity points towards crucial differences in its pharmacokinetic profile. It is hypothesized that BMTP may be metabolized differently in vivo, or its oxidized product, BMP+, may not effectively cross the blood-brain barrier or be taken up by dopaminergic neurons.

Future research should focus on elucidating the precise pharmacokinetic and metabolic fate of BMTP in vivo. Studies investigating the affinity of BMP+ for the dopamine transporter and its ability to inhibit mitochondrial respiration in isolated mitochondria would provide valuable insights. A deeper understanding of why BMTP is non-neurotoxic could inform the design of safer novel chemical entities and contribute to our knowledge of the mechanisms underlying selective dopaminergic neurodegeneration.

References

- 1. Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical alterations of the striatum in an MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Stability of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the methodologies used to assess the in vitro stability of the compound 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. As of the latest literature review, specific experimental stability data for this compound is not publicly available. Therefore, this guide presents standardized protocols and data templates to serve as a framework for conducting and interpreting such studies.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated early in the drug discovery process. It provides insights into a compound's susceptibility to degradation in various biological matrices, which can significantly impact its pharmacokinetic profile and in vivo efficacy. Rapid degradation can lead to low bioavailability and short duration of action, while high stability might result in undesirable drug accumulation. This guide focuses on the assessment of the in vitro stability of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, a tetrahydropyridine derivative.

The primary assessments for in vitro stability include:

-

Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by enzymes, typically in liver microsomes or hepatocytes.

-

Plasma Stability: Determines the stability of a compound in blood plasma, assessing its susceptibility to plasma enzymes like esterases and amidases.

-

Chemical Stability: Assesses the intrinsic stability of a compound in aqueous solutions at different pH values, which is relevant to storage, formulation, and conditions in the gastrointestinal tract.

Predicted Metabolic Pathways

While specific metabolic data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is unavailable, the metabolism of structurally related N-benzyl tetrahydropyridine compounds has been studied. The primary metabolic pathways for such compounds are anticipated to involve Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes.

Potential metabolic transformations include:

-

N-debenzylation: Cleavage of the bond between the nitrogen atom of the tetrahydropyridine ring and the benzyl group, yielding 4-methyl-1,2,3,6-tetrahydropyridine and benzaldehyde.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring, typically at the para position.

-

Oxidation of the Tetrahydropyridine Ring: This can lead to the formation of a dihydropyridinium or a fully aromatized pyridinium species. The oxidation of the analogous compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known example of this type of transformation.

Data Presentation: In Vitro Stability

Quantitative data from in vitro stability assays are typically presented in a tabular format to allow for easy comparison and interpretation. The key parameters reported are the half-life (t½) and the intrinsic clearance (CLint).

Microsomal Stability Data (Illustrative)

| Compound ID | Species | t½ (min) | CLint (µL/min/mg protein) |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Human | 45 | 15.4 |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Rat | 25 | 27.7 |

| Verapamil (High Clearance Control) | Human | <5 | >138.6 |

| Verapamil (High Clearance Control) | Rat | <5 | >138.6 |

| Warfarin (Low Clearance Control) | Human | >120 | <5.8 |

| Warfarin (Low Clearance Control) | Rat | >120 | <5.8 |

| Note: Data are hypothetical and for illustrative purposes only. |

Plasma Stability Data (Illustrative)

| Compound ID | Species | Time (min) | % Remaining | t½ (min) |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Human | 0 | 100 | |

| 30 | 98.5 | |||

| 60 | 97.2 | >120 | ||

| 120 | 95.1 | |||

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Rat | 0 | 100 | |

| 30 | 99.0 | |||

| 60 | 98.1 | >120 | ||

| 120 | 96.5 | |||

| Procaine (Unstable Control) | Human | 60 | <10 | <15 |

| Procaine (Unstable Control) | Rat | 60 | <10 | <15 |

| Note: Data are hypothetical and for illustrative purposes only. |

Chemical Stability Data (Illustrative)

| Compound ID | pH | Buffer System | Time (hr) | % Remaining |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 2.0 | HCl | 24 | 99.2 |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 7.4 | PBS | 24 | 98.8 |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 9.0 | Borate | 24 | 97.5 |

| Omeprazole (Acid Labile Control) | 2.0 | HCl | 1 | <5 |

| Note: Data are hypothetical and for illustrative purposes only. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro stability studies.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[1][2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Positive control compounds (high and low clearance)

-

Acetonitrile with an internal standard (for reaction termination)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[3]

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm of the percent remaining versus time.

-

The elimination rate constant (k) is the negative slope of the linear regression line.

-

Calculate the half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein).

-

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical moieties.[4]

Objective: To determine the rate of degradation of a test compound in plasma from various species.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled plasma (human, rat, mouse, etc.), anticoagulated with heparin or EDTA

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Positive control compound (known to be unstable in plasma, e.g., procaine)

-

Acetonitrile or methanol with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw pooled plasma at 37°C.

-

Prepare a working solution of the test compound (e.g., 1 µM) by spiking the stock solution into the plasma.

-

-

Incubation:

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

-

Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard.

-

-

Sample Analysis:

-

Vortex and centrifuge the samples to precipitate plasma proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Plot the percent remaining versus time to determine the degradation profile and calculate the half-life.

-

Chemical (Buffer) Stability Assay

This assay assesses the intrinsic chemical stability of a compound in aqueous solutions of different pH values, simulating conditions in the stomach (acidic), intestines (neutral), and for formulation purposes.[5]

Objective: To evaluate the stability of a test compound over time in buffers of various pH values.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffers (e.g., 0.1 M HCl for pH ~1-2, PBS for pH 7.4, borate buffer for pH ~9)

-

Acetonitrile or other suitable organic solvent

-

96-well plates

-

Incubator (37°C or room temperature)

-

LC-MS/MS or HPLC-UV system

Procedure:

-

Preparation:

-

Prepare working solutions of the test compound (e.g., 5-10 µM) in each of the selected aqueous buffers.

-

-

Incubation:

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

-

Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

If necessary, quench any further degradation by adding an equal volume of a suitable organic solvent or by freezing.

-

-

Sample Analysis:

-

Analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent compound remaining.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour sample for each pH condition.

-

Plot the percent remaining versus time to assess the stability profile.

-

References

- 1. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]

- 2. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine in Neurotoxicity Studies

Introduction

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-MPTP) is a structural analog of the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is widely utilized in preclinical research to model Parkinson's disease (PD) due to its ability to selectively destroy dopaminergic neurons in the substantia nigra.[1][2][3][4] In contrast, B-MPTP is considered a non-neurotoxic analog of MPTP.[5] This key difference makes B-MPTP an invaluable tool for neurotoxicity studies, primarily serving as a negative control to elucidate the specific mechanisms of MPTP-induced neurodegeneration. These application notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals utilizing B-MPTP in their experimental workflows.

Mechanism of Action: A Tale of Two Analogs

The neurotoxicity of MPTP is a multi-step process. As a lipophilic pro-toxin, MPTP readily crosses the blood-brain barrier.[6][7][8][9] Within the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][6][10][11][12] MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[7][8][11] Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1][4][6][10] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[1][6][7]

B-MPTP, despite its structural similarity to MPTP, does not exhibit the same neurotoxic profile in vivo.[5] While it is also metabolized by MAO-B to its corresponding pyridinium ion, 4-benzyl-1-methylpyridinium (BMP+), systemic administration of B-MPTP does not lead to the significant depletion of neostriatal dopamine seen with MPTP, even at substantially higher doses.[5] However, direct intrastriatal infusion of BMP+ has been shown to cause nerve terminal destruction similar to that of MPP+.[5] This suggests that the lack of in vivo neurotoxicity of B-MPTP may be attributed to differences in its pharmacokinetic properties or alternative metabolic pathways that prevent the accumulation of BMP+ in dopaminergic neurons to toxic levels.[5]

Data Presentation

The following tables are templates for organizing and presenting quantitative data from in vivo and in vitro neurotoxicity studies comparing MPTP and B-MPTP.

Table 1: In Vivo Neurochemical Analysis of Striatal Dopamine and Metabolites

| Treatment Group | N | Striatal Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |

| Vehicle Control | ||||

| B-MPTP (dose) | ||||

| MPTP (dose) |

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. Data are presented as mean ± SEM.

Table 2: In Vitro Cell Viability Assay (e.g., MTT Assay) in SH-SY5Y or PC12 Cells

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

| Vehicle Control | - | 100 |

| B-MPTP | 1 | |

| 10 | ||

| 100 | ||

| 1000 | ||

| MPTP | 1 | |

| 10 | ||

| 100 | ||

| 1000 | ||

| MPP+ | 0.1 | |

| 1 | ||

| 10 | ||

| 100 | ||

| BMP+ | 0.1 | |

| 1 | ||

| 10 | ||

| 100 |

Data are presented as mean ± SEM from at least three independent experiments.

Table 3: Mitochondrial Function Assessment - Complex I Activity

| Treatment Group | N | Complex I Activity (% of Control) |

| Vehicle Control (isolated mitochondria) | 100 | |

| MPP+ (concentration) | ||

| BMP+ (concentration) |

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo MPTP/B-MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's disease-like phenotype in mice using MPTP, with B-MPTP as a negative control.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP hydrochloride (Sigma-Aldrich)

-

B-MPTP (synthesized or commercially available)

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

-

High-performance liquid chromatography (HPLC) system for neurochemical analysis

Procedure:

-

Animal Handling and Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Drug Preparation: On the day of injection, dissolve MPTP HCl and B-MPTP in sterile saline to the desired concentration (e.g., 20 mg/kg for MPTP).

-

Dosing Regimen:

-

Acute Regimen: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) or B-MPTP (e.g., up to 200 mg/kg) at 2-hour intervals.[13]

-

Sub-acute Regimen: Administer one i.p. injection of MPTP (e.g., 30 mg/kg) or B-MPTP daily for five consecutive days.[3][13]

-

A vehicle control group receiving saline injections should always be included.

-

-

Post-injection Monitoring: Monitor animals for any signs of distress.

-

Tissue Collection: 7-21 days after the last injection, euthanize the mice and rapidly dissect the striata on ice.

-

Neurochemical Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

Protocol 2: In Vitro Neurotoxicity Assessment in a Dopaminergic Cell Line (e.g., SH-SY5Y)

This protocol outlines the assessment of the cytotoxic effects of MPTP, MPP+, B-MPTP, and BMP+ on a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

MPTP, MPP+, B-MPTP, BMP+

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-